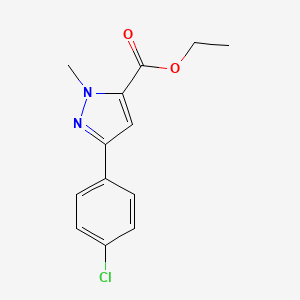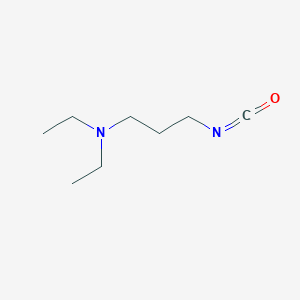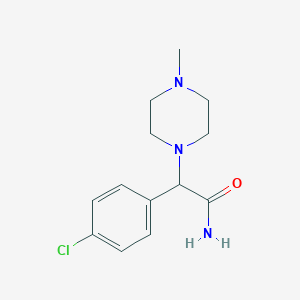![molecular formula C10H11ClN2O3 B1453565 2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid CAS No. 1250075-49-0](/img/structure/B1453565.png)
2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid
Overview
Description
“2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid” is a chemical compound with the CAS Number: 1250075-49-0 . It has a molecular weight of 242.66 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is “2-chloro-5-{[(dimethylamino)carbonyl]amino}benzoic acid” and its InChI Code is "1S/C10H11ClN2O3/c1-13(2)10(16)12-6-3-4-8(11)7(5-6)9(14)15/h3-5H,1-2H3,(H,12,16)(H,14,15)" . This indicates the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 242.66 .Scientific Research Applications
Synthesis of N-arylanthranilic Acid Derivatives
A series of N-arylanthranilic acid derivatives were synthesized by amination of 2-chloro-5-nitrobenzoic acid with various arylamine in superheated water with potassium carbonate as base . This method is metal catalyst-free, simple, environmentally-friendly, and efficient .
Antimicrobial Activity
2-Amino benzoic acid derivatives, which can be synthesized from 2-chloro-5-nitrobenzoic acid, have been evaluated for their in vitro antimicrobial activity against a panel of Gram-positive, Gram-negative bacterial, and fungal strains .
Pharmacological Activities
N-Arylanthranilic acid derivatives, synthesized from 2-chloro-5-nitrobenzoic acid, are versatile compounds with various pharmacological activities, such as antibacterial, anti-inflammatory, antimalarial, and anticancer activities .
Treatment of Musculo-skeletal Illnesses
Compounds containing an anthranilic acid moiety, which can be synthesized from 2-chloro-5-nitrobenzoic acid, are widely used as powerful analgesic and nonsteroidal anti-inflammatory drugs for the treatment of osteoarthritis, rheumatoid arthritis, and other painful musculo-skeletal illnesses .
5. Treatment of Neurodegenerative and Amyloid Diseases Compounds containing an anthranilic acid moiety, which can be synthesized from 2-chloro-5-nitrobenzoic acid, are potential candidates for the treatment of neurodegenerative and amyloid diseases .
6. Synthesis of N-substituted 5-nitroanthranilic Acid Derivatives N-substituted 5-nitroanthranilic acid derivatives can be synthesized from 2-chloro-5-nitrobenzoic acid. These derivatives have been synthesized without a catalyst or solvent and obtained yields up to 99% within 5-30 min at 80-120 °C .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-chloro-5-(dimethylcarbamoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-13(2)10(16)12-6-3-4-8(11)7(5-6)9(14)15/h3-5H,1-2H3,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIRVBZUTZORMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453489.png)



![2-chloro-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B1453495.png)


![(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine](/img/structure/B1453499.png)

![{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid](/img/structure/B1453502.png)
